molecular formula C12H16N2O B1497873 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde CAS No. 937796-16-2

1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde

Cat. No.: B1497873
CAS No.: 937796-16-2
M. Wt: 204.27 g/mol
InChI Key: YRGNXJYVZPMIDV-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C12H16N2O. It features a piperidine ring substituted with a pyridine ring and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method involves the condensation of 3-pyridinemethanol with piperidine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyrid-2-ylmethyl)piperidine-4-carbaldehyde
  • 1-(Pyrid-4-ylmethyl)piperidine-4-carbaldehyde
  • 1-(Pyrid-3-ylmethyl)piperidine-3-carbaldehyde

Uniqueness

1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde is unique due to the specific positioning of the pyridine ring and the aldehyde group, which influences its reactivity and binding properties. This unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

937796-16-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde

InChI

InChI=1S/C12H16N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,10-11H,3-4,6-7,9H2

InChI Key

YRGNXJYVZPMIDV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C=O)CC2=CN=CC=C2

Canonical SMILES

C1CN(CCC1C=O)CC2=CN=CC=C2

Origin of Product

United States

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